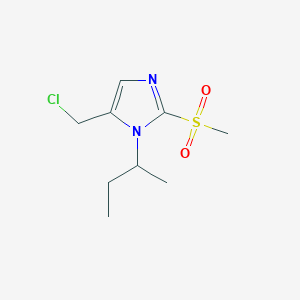
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole (1-BCMI) is an organic compound with a unique structure consisting of a butan-2-yl group attached to a five-membered ring containing a chloromethyl, a methanesulfonyl, and a 1H-imidazole group. This compound has a wide range of uses in scientific research and has been used in multiple different studies, including those related to drug design and synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a wide range of applications in scientific research. It has been used in drug design and synthesis, as a building block for the synthesis of other organic compounds, and as a catalyst in organic reactions. Additionally, it has been used in the study of biochemistry, as it has been found to interact with the enzyme cyclooxygenase-2 to inhibit the production of prostaglandins. It has also been used in studies of physiology, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Wirkmechanismus
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to interact with the enzyme cyclooxygenase-2 (COX-2) to inhibit the production of prostaglandins. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces prostaglandins. Additionally, 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of nerve impulses. This inhibition is thought to be due to the ability of the compound to form a covalent bond with the active site of the enzyme, blocking the enzyme from catalyzing the reaction that produces acetylcholine.
Biochemical and Physiological Effects
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has been found to have a range of biochemical and physiological effects. In terms of biochemistry, it has been found to inhibit the production of prostaglandins by binding to the active site of the enzyme cyclooxygenase-2. In terms of physiology, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, it has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a potent inhibitor of both cyclooxygenase-2 and acetylcholinesterase, making it a useful tool for studying the biochemistry and physiology of these enzymes. However, there are some limitations to using 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in lab experiments. For example, it is a relatively unstable compound, which can make it difficult to store and transport. Additionally, it can be toxic if ingested in large quantities, so it should be handled with care.
Zukünftige Richtungen
There are a number of possible future directions for research involving 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential use as a drug or therapeutic agent. Additionally, further research could be conducted into the synthesis of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole and other related compounds. Additionally, further research could be conducted into the use of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole as a catalyst in organic reactions, as well as its potential use as a building block for the synthesis of other organic compounds. Finally, further research could be conducted into the potential therapeutic applications of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, such as its use as an anti-inflammatory or analgesic agent.
Synthesemethoden
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chlorobutan-2-ol and 1-methanesulfonyl-3-imidazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then converted to the desired 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole compound by acidification.
Eigenschaften
IUPAC Name |
1-butan-2-yl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-4-7(2)12-8(5-10)6-11-9(12)15(3,13)14/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLMGPYRVVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

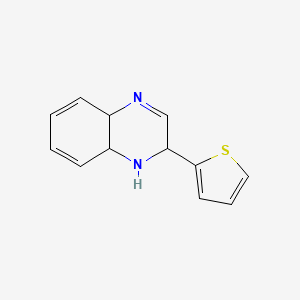
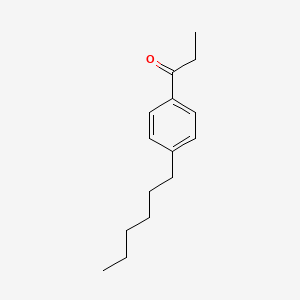
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
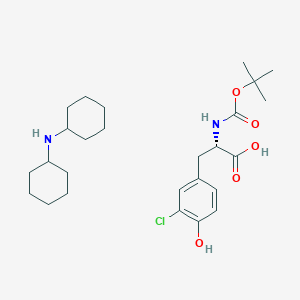
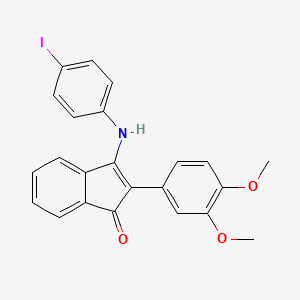

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
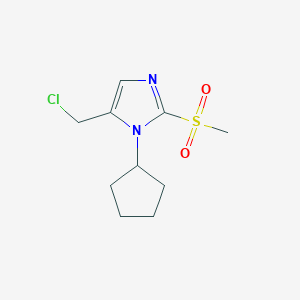
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
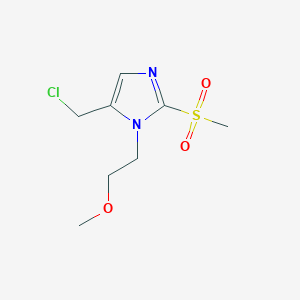

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

